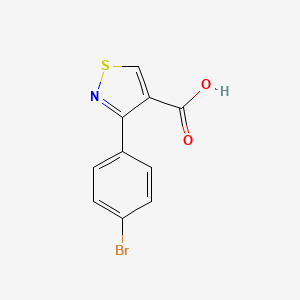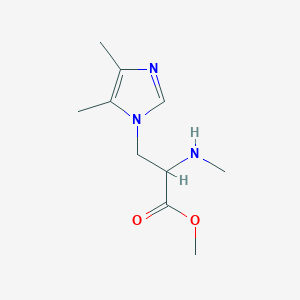
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of a catalyst.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Esterification: The ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its imidazole core, which is known for various pharmacological activities.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate would depend on its specific application. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator, depending on its structure and the target.
相似化合物的比较
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the 4,5-dimethyl groups.
Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(amino)propanoate: Lacks the methyl group on the amino group.
Uniqueness
The presence of the 4,5-dimethyl groups and the methylamino group in Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
methyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-9(11-3)10(14)15-4/h6,9,11H,5H2,1-4H3 |
InChI 键 |
MMVKLAODQCXNEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CC(C(=O)OC)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
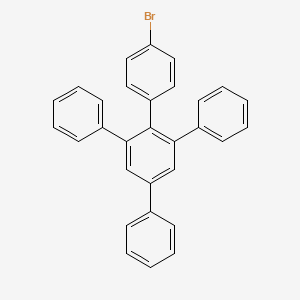


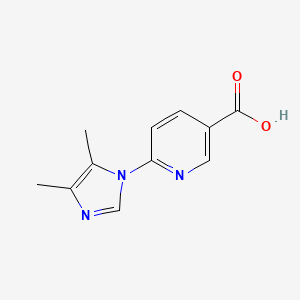
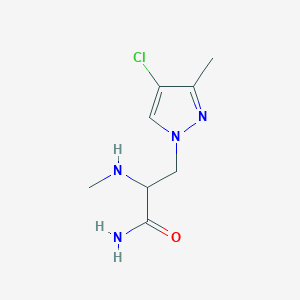
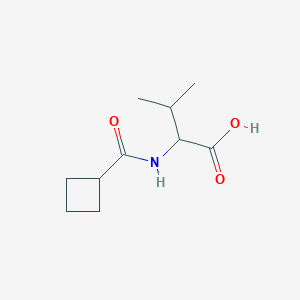
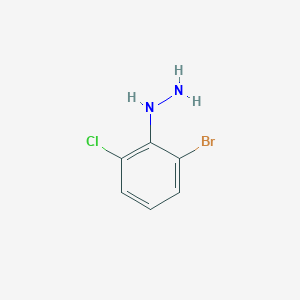


![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)


